Z-Gly-pro-phe-pro-leu-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

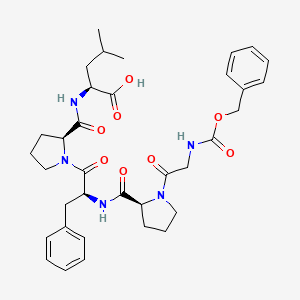

(2S)-4-methyl-2-[[(2S)-1-[(2S)-3-phenyl-2-[[(2S)-1-[2-(phenylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H45N5O8/c1-23(2)19-27(34(45)46)38-32(43)29-16-10-18-40(29)33(44)26(20-24-11-5-3-6-12-24)37-31(42)28-15-9-17-39(28)30(41)21-36-35(47)48-22-25-13-7-4-8-14-25/h3-8,11-14,23,26-29H,9-10,15-22H2,1-2H3,(H,36,47)(H,37,42)(H,38,43)(H,45,46)/t26-,27-,28-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKNVGZIRPDUFOZ-DZUOILHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)CNC(=O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCCN3C(=O)CNC(=O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H45N5O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

663.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structure, Synthesis, and Characterization of Z-Gly-Pro-Phe-Pro-Leu-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic peptide Z-Gly-Pro-Phe-Pro-Leu-OH, a molecule of interest in biochemical and pharmaceutical research. The guide delves into the intricacies of its chemical structure, including the constituent amino acids and the role of the N-terminal benzyloxycarbonyl (Z) protecting group. Detailed, field-proven methodologies for its synthesis via Solid-Phase Peptide Synthesis (SPPS), purification by High-Performance Liquid Chromatography (HPLC), and characterization using Mass Spectrometry (MS) are presented. Furthermore, this guide explores the known biological activity of this pentapeptide as a serine proteinase inhibitor with applications in skincare, specifically in the modulation of skin desquamation. This document is intended to serve as a valuable resource for researchers and professionals engaged in peptide chemistry, drug discovery, and cosmetic science, providing both foundational knowledge and practical insights into the study and application of this compound.

Introduction

This compound is a synthetic pentapeptide with the sequence Glycine-Proline-Phenylalanine-Proline-Leucine. The N-terminus is protected by a benzyloxycarbonyl (Z) group, and the C-terminus is a free carboxylic acid. This peptide has garnered attention for its potential applications in drug development and as a bioactive ingredient in cosmetic formulations.[1] Its specific sequence, rich in proline residues, imparts a unique conformational rigidity that is often associated with specific biological activities. This guide will provide a detailed exploration of the molecular architecture of this peptide and the methodologies required for its synthesis and characterization, culminating in a discussion of its known biological functions.

Chemical Structure and Properties

The fundamental structure of this compound is dictated by the sequence of its five amino acid residues, the nature of the peptide bonds linking them, and the presence of the N-terminal Z-group.

Constituent Amino Acids

-

Glycine (Gly): The simplest amino acid, with a single hydrogen atom as its side chain. This lack of a bulky side chain provides significant conformational flexibility to the peptide backbone.

-

Proline (Pro): Unique among the proteinogenic amino acids, proline's side chain forms a cyclic structure by bonding back to the backbone amino group. This rigidifies the peptide backbone in its vicinity and influences the overall peptide conformation.

-

Phenylalanine (Phe): An aromatic amino acid with a benzyl side chain. Its hydrophobic nature can play a role in receptor binding and interactions with other molecules.

-

Leucine (Leu): An aliphatic amino acid with an isobutyl side chain. It is hydrophobic and contributes to the overall lipophilicity of the peptide.

The Benzyloxycarbonyl (Z) Protecting Group

The N-terminal glycine residue is protected by a benzyloxycarbonyl (Z or Cbz) group. This protecting group is crucial in peptide synthesis to prevent unwanted side reactions at the N-terminus during the coupling of subsequent amino acids. The Z-group is stable under a variety of reaction conditions but can be removed by catalytic hydrogenation or strong acids.

Peptide Bonds

The amino acids are linked by amide bonds, also known as peptide bonds. These are formed through a condensation reaction between the carboxyl group of one amino acid and the amino group of the next. The planarity of the peptide bond and the presence of two proline residues significantly influence the three-dimensional structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 61867-13-8 | [2] |

| Molecular Formula | C₃₅H₄₅N₅O₈ | [2] |

| Molecular Weight | 663.76 g/mol | [2] |

| IUPAC Name | (2S)-4-methyl-2-[[(2S)-1-[(2S)-3-phenyl-2-[[(2S)-1-[2-(phenylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]pentanoic acid | [2] |

Synthesis and Purification

The synthesis of this compound is most efficiently achieved through Solid-Phase Peptide Synthesis (SPPS), followed by purification using High-Performance Liquid Chromatography (HPLC).

Solid-Phase Peptide Synthesis (SPPS)

SPPS allows for the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is a commonly employed method.

-

Resin Selection and Loading: A pre-loaded Wang or 2-chlorotrityl chloride resin with Fmoc-Leu-OH is a suitable starting point.

-

Fmoc Deprotection: The Fmoc group is removed from the resin-bound leucine using a solution of 20% piperidine in dimethylformamide (DMF).

-

Amino Acid Coupling: The next Fmoc-protected amino acid (Fmoc-Pro-OH) is activated using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA) and then added to the resin.

-

Washing: The resin is thoroughly washed with DMF to remove excess reagents and by-products.

-

Repeat Cycle: Steps 2-4 are repeated for each subsequent amino acid in the sequence (Fmoc-Phe-OH, Fmoc-Pro-OH, and Z-Gly-OH).

-

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (if any) are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

-

Precipitation and Lyophilization: The cleaved peptide is precipitated in cold diethyl ether, collected by centrifugation, and then lyophilized to obtain the crude peptide powder.

High-Performance Liquid Chromatography (HPLC) Purification

The crude peptide obtained from SPPS is a mixture containing the desired product along with truncated and other modified sequences. Reversed-phase HPLC (RP-HPLC) is the standard method for purifying peptides based on their hydrophobicity.

-

Column: A C18 stationary phase is typically used for peptide purification.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient: A linear gradient from a low percentage of mobile phase B to a higher percentage is used to elute the peptides. A typical gradient might be 5-95% B over 30 minutes.

-

Detection: The peptide elution is monitored by UV absorbance at 220 nm and 280 nm.

-

Fraction Collection and Analysis: Fractions are collected across the elution profile, and the purity of each fraction is assessed by analytical HPLC and mass spectrometry. Fractions containing the pure desired peptide are pooled and lyophilized.

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase A | 0.1% TFA in H₂O |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Gradient | 10-70% B over 40 minutes |

| Detection | UV at 220 nm |

| Expected Retention Time | Highly dependent on the specific system, but expected to be in the mid to late part of the gradient due to the presence of Phe and Leu residues. |

Characterization

The identity and purity of the synthesized and purified this compound must be confirmed using analytical techniques, primarily mass spectrometry.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing peptides. It provides an accurate determination of the molecular weight of the peptide.

The expected monoisotopic mass of this compound (C₃₅H₄₅N₅O₈) is 663.33 g/mol . In ESI-MS, the peptide is typically observed as a protonated molecular ion [M+H]⁺.

| Ion | Expected m/z |

| [M+H]⁺ | 664.34 |

| [M+Na]⁺ | 686.32 |

Tandem mass spectrometry (MS/MS) can be used to confirm the amino acid sequence by fragmenting the peptide and analyzing the resulting fragment ions (b- and y-ions).

Biological Activity and Applications

This compound has been identified as a serine proteinase inhibitor.[3] This activity is of particular interest in the field of cosmetic science for its potential to modulate the desquamation process of the skin.[3]

Inhibition of Serine Proteinases and Skin Desquamation

Desquamation, the natural shedding of the outermost layer of the skin (stratum corneum), is a process mediated by serine proteases. These enzymes are responsible for the breakdown of intercellular connections (corneodesmosomes) that hold the corneocytes together. Over-activity of these proteases can lead to excessive or abnormal desquamation, resulting in skin conditions such as dryness and flakiness.

This compound is believed to act as a competitive inhibitor of these serine proteases. The peptide likely binds to the active site of the enzymes, preventing them from cleaving their natural substrates. This inhibition of proteolytic activity helps to regulate the desquamation process, leading to a smoother and more hydrated skin surface. The presence of proline residues may contribute to the peptide's stability against degradation by other skin proteases, enhancing its efficacy.

Potential in Drug Development

Beyond its application in cosmetics, the ability of this compound to inhibit serine proteases suggests potential therapeutic applications. Serine proteases are involved in a wide range of physiological and pathological processes, including inflammation, blood coagulation, and cancer progression. Therefore, inhibitors of these enzymes are actively being investigated as potential drug candidates for various diseases.[1] The specific sequence and structure of this compound may serve as a scaffold for the design of more potent and selective serine protease inhibitors for therapeutic use.

Conclusion

This compound is a synthetic pentapeptide with a well-defined structure and interesting biological activity. This guide has provided a comprehensive overview of its chemical properties, detailed protocols for its synthesis and purification, and methods for its characterization. The elucidation of its role as a serine proteinase inhibitor opens up avenues for its application in both the cosmetic and pharmaceutical industries. The methodologies and insights presented herein are intended to equip researchers and drug development professionals with the necessary knowledge to effectively work with and explore the potential of this intriguing peptide.

References

-

Chem-Impex. (n.d.). This compound. Retrieved from [Link]

-

Chem-Impex. (n.d.). Z-Gly-Pro-Leu-Gly-Pro-OH. Retrieved from [Link]

-

Ruixibiotech. (n.d.). This compound. Retrieved from [Link]

-

Chem-Impex. (n.d.). Z-Gly-Leu-OH. Retrieved from [Link]

-

Chem-Impex. (n.d.). Z-Pro-Leu-Gly-NHOH. Retrieved from [Link]

-

Chem-Impex. (n.d.). Z-Pro-Gly-OH. Retrieved from [Link]

-

Bio-protocol. (2015). Peptide Synthesis. Retrieved from [Link]

- Vanha-Perttula, T., & Kalliomäki, J. L. (1973). Purification and Characterization of a Z-Pro-prolinal-Insensitive Z-Gly-Pro-7-amino-4-methyl Coumarin-Hydrolyzing Peptidase from Bovine Serum—A New Proline-Specific Peptidase. Journal of Biological Chemistry, 248(22), 7707-7713.

- Wünsch, E. (1974). Synthesis of Peptides. In Houben-Weyl Methods of Organic Chemistry, Vol. XV/1.

- Dory, Y. L., et al. (2014). Synthesis of Gly-ψ[(Z)CF=CH]-Phe, a Fluoroalkene Dipeptide Isostere, and Its Incorporation into a Leu-enkephalin Peptidomimetic. The Journal of Organic Chemistry, 79(12), 5555-5565.

-

Agilent Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

-

GenScript. (n.d.). H-Gly-Leu-Phe-OH peptide. Retrieved from [Link]

-

Wikipedia. (n.d.). Amino acid. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Z-Gly-Pro-Phe-Pro-Leu-OH: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of the synthetic pentapeptide Z-Gly-Pro-Phe-Pro-Leu-OH. Intended for researchers, scientists, and professionals in drug development, this document details the peptide's physicochemical properties, provides validated protocols for its synthesis and characterization, and explores its applications, particularly as a serine proteinase inhibitor. This guide emphasizes the causality behind experimental choices and offers a framework for the reliable synthesis and analysis of this and similar peptides.

Introduction

This compound is a synthetic, N-terminally protected pentapeptide with the sequence Glycyl-L-prolyl-L-phenylalanyl-L-prolyl-L-leucine. The presence of the benzyloxycarbonyl (Z) group on the N-terminal glycine provides stability and is a key feature in many synthetic peptide strategies. This peptide and its derivatives are of significant interest in biochemical and pharmaceutical research.[1] Notably, it has been identified as an inhibitor of serine proteinases, an important class of enzymes involved in numerous physiological and pathological processes.[2][3] This inhibitory activity has led to its investigation for applications in skincare, where it may modulate processes like desquamation.[2]

This guide will serve as a detailed manual for the synthesis, purification, and characterization of this compound, providing researchers with the necessary protocols and theoretical background to work with this molecule effectively.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. Accurate knowledge of these properties is crucial for its handling, analysis, and application.

| Property | Value | Source |

| Molecular Formula | C₃₅H₄₅N₅O₈ | [4] |

| Molecular Weight | 663.76 g/mol | [4] |

| CAS Number | 61867-13-8 | [4] |

| Synonyms | N-CBZ-GLY-PRO-PHE-PRO-LEU, Z-Glycyl-L-prolyl-L-phenylalanyl-L-prolyl-L-leucine | [4] |

| IUPAC Name | (2S)-4-methyl-2-[[(2S)-1-[(2S)-3-phenyl-2-[[(2S)-1-[2-(phenylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]pentanoic acid | [4] |

| Appearance | White to off-white solid (typical for synthetic peptides) | Inferred |

| Solubility | Soluble in organic solvents such as DMF, DMSO, and alcohols. Limited solubility in water. | Inferred |

| Storage | Store at -20°C, sealed and protected from moisture. | [1] |

Synthesis of this compound

The synthesis of this compound is most efficiently achieved using Solid-Phase Peptide Synthesis (SPPS) with the Fmoc/tBu strategy. The N-terminal Z-group is incorporated in the final coupling step. The following protocol is a validated approach for the manual or automated synthesis of this pentapeptide.

Synthesis Workflow Diagram

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.

Step-by-Step Synthesis Protocol

This protocol is based on a 0.2 mmol synthesis scale using Wang resin.

1. Resin Preparation and Swelling:

-

Weigh 300 mg of Wang resin (loading capacity ~0.67 mmol/g) into a reaction vessel.

-

Add 5 mL of N,N-Dimethylformamide (DMF) and gently agitate for 30 minutes to swell the resin.

-

Drain the DMF.

2. First Amino Acid Loading (Fmoc-Leu-OH):

-

In a separate vial, dissolve Fmoc-Leu-OH (3 eq, 0.6 mmol, 212 mg), HBTU (2.9 eq, 0.58 mmol, 220 mg), and DIPEA (6 eq, 1.2 mmol, 209 µL) in 3 mL of DMF.

-

Add the activation mixture to the swollen resin and agitate for 2 hours at room temperature.

-

Drain the reaction mixture and wash the resin with DMF (3 x 5 mL), Dichloromethane (DCM) (3 x 5 mL), and DMF (3 x 5 mL).

3. Peptide Chain Elongation (Cycles for Pro, Phe, Pro):

-

Fmoc Deprotection: Add 5 mL of 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain. Repeat with a 15-minute agitation. Wash the resin thoroughly with DMF (5 x 5 mL).

-

Amino Acid Coupling:

-

Pre-activate the next Fmoc-protected amino acid (Fmoc-Pro-OH or Fmoc-Phe-OH; 3 eq) with HBTU (2.9 eq) and DIPEA (6 eq) in 3 mL of DMF for 5 minutes.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours. Note: Proline couplings can be slower and may require longer reaction times or double coupling.

-

-

Washing: After each coupling, wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

-

Monitoring: Perform a Kaiser test after each coupling step to ensure completion (a negative test indicates no free primary amines).

4. Final Coupling (Z-Gly-OH):

-

After the final Fmoc deprotection (of the second Proline residue), couple Z-Gly-OH (3 eq, 0.6 mmol, 125 mg) using the same activation method as in step 3.

5. Cleavage and Deprotection:

-

Wash the fully assembled peptide-resin with DCM (5 x 5 mL) and dry under a stream of nitrogen.

-

Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).

-

Add 5 mL of the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the TFA solution containing the cleaved peptide.

6. Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA solution to 40 mL of cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more.

-

Dry the crude peptide pellet under vacuum.

-

Purify the peptide by preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Characterization and Quality Control

Thorough characterization is essential to confirm the identity, purity, and integrity of the synthesized peptide.[3][5][6]

Purification and Purity Assessment by RP-HPLC

RP-HPLC is the standard method for both purifying and assessing the purity of synthetic peptides.[7]

Protocol for Analytical RP-HPLC:

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[8]

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 30 minutes is a good starting point for method development.

-

Flow Rate: 1.0 mL/min.[8]

-

Detection: UV absorbance at 214 nm and 280 nm.

-

Expected Outcome: A major peak corresponding to the pure this compound. Purity is determined by integrating the area of the main peak relative to the total peak area.

Identity Confirmation by Mass Spectrometry

Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight of the peptide.[1][9]

Protocol for ESI-MS:

-

Sample Preparation: Dissolve the purified peptide in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Ionization Mode: Positive ion mode.

-

Analysis: Acquire the full scan mass spectrum.

-

Expected Outcome: The spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 664.77. Multiply charged ions (e.g., [M+2H]²⁺) may also be observed.

Structural Verification Workflow

Caption: Workflow for the purification and structural verification of the peptide.

Structural Analysis by ¹H NMR Spectroscopy

While mass spectrometry confirms the molecular weight, Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, confirming the presence of all expected amino acid residues and the Z-protecting group.

Expected ¹H NMR Spectral Features (in DMSO-d₆):

-

Aromatic Protons: Signals between 7.2-7.4 ppm corresponding to the phenylalanine and benzyloxycarbonyl (Z) group aromatic rings.

-

Amide Protons: Multiple signals in the 7.5-8.5 ppm region.

-

Z-group CH₂: A characteristic singlet around 5.0-5.1 ppm.

-

Alpha-Protons: Complex multiplets between 4.0-4.6 ppm.

-

Proline and Leucine Side Chains: Aliphatic signals in the 0.8-3.6 ppm region, with the characteristic leucine doublet of doublets for the methyl groups around 0.8-0.9 ppm.

Applications and Future Directions

The primary documented application of this compound is as a serine proteinase inhibitor.[2] Serine proteases are implicated in a wide range of diseases, making their inhibitors valuable as therapeutic leads.[3][9]

-

Dermatology and Cosmetics: By inhibiting serine proteases in the skin, this peptide can modulate the desquamation process, potentially improving skin texture and appearance.[2]

-

Drug Development: The peptide serves as a scaffold or building block for creating more complex and potent enzyme inhibitors.[1] Its sequence can be modified to enhance specificity and efficacy for particular therapeutic targets.

-

Biochemical Research: this compound can be used as a tool to study the kinetics and mechanisms of serine proteases and to investigate protein-protein interactions.

Future research may focus on optimizing the peptide sequence for increased inhibitory potency and selectivity, as well as exploring its potential in other therapeutic areas where serine protease activity is dysregulated.

Conclusion

This compound is a pentapeptide with significant potential in both research and applied sciences. This guide has provided a detailed, technically grounded framework for its synthesis, purification, and characterization. By following these validated protocols and understanding the underlying scientific principles, researchers can reliably produce and analyze this peptide, facilitating further exploration of its biological activities and applications.

References

-

Ruixibiotech. This compound. [Link]

-

Bentham Science Publishers. (2020). Small Peptides as Modulators of Serine Proteases. Current Medicinal Chemistry, 27(22), 3686-3705. [Link]

-

Frontiers. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Chemistry, 10. [Link]

-

Fareed, J., Messmore, H. L., Kindel, G., & Balis, J. U. (1981). Inhibition of serine proteases by low molecular weight peptides and their derivatives. Annals of the New York Academy of Sciences, 370, 765-84. [Link]

-

Bio-protocol. (2017). Peptide Synthesis. Bio-protocol, 7(16). [Link]

-

NIH. (2021). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. Analytical Chemistry, 93(4), 2291–2299. [Link]

-

Thieme. (2014). 4 Synthesis of Peptides. [Link]

-

Waters Corporation. Peptide Isolation – Method Development Considerations. [Link]

-

Agilent. (2008). Reverse-Phase Separation of Proteins, Peptide and Other Biomolecules. [Link]

-

Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239-254. [Link]

Sources

- 1. Analysis of peptide synthesis products by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biopharmaspec.com [biopharmaspec.com]

- 4. Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography-Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. resolvemass.ca [resolvemass.ca]

- 6. waters.com [waters.com]

- 7. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 8. agilent.com [agilent.com]

- 9. Mass Spectrometry of Peptides – Techniques and Analysis [genosphere-biotech.com]

A Technical Guide to the Synthesis and Purification of Z-Gly-Pro-Phe-Pro-Leu-OH

This document provides an in-depth technical guide for the chemical synthesis, purification, and characterization of the pentapeptide Z-Gly-Pro-Phe-Pro-Leu-OH. This peptide, with its N-terminal benzyloxycarbonyl (Z) protecting group and a sequence rich in proline residues, presents unique challenges and requires a carefully considered strategic approach. This guide is intended for researchers, chemists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for key methodological choices.

Strategic Overview: Navigating the Synthesis of a Proline-Rich Pentapeptide

The target peptide, this compound, is a valuable research tool and building block in medicinal chemistry and biochemical studies.[1][2] Its structure, however, is deceptively challenging. The presence of two proline residues can induce steric hindrance and promote undesirable side reactions, while the overall hydrophobicity of the sequence influences solubility and purification.

The successful synthesis of this molecule hinges on three core pillars:

-

A robust synthetic strategy: Choosing between the flexibility of Solid-Phase Peptide Synthesis (SPPS) and the scalability of Liquid-Phase Peptide Synthesis (LPPS).

-

Orthogonal protection chemistry: Employing a system of protecting groups that can be selectively removed without affecting other parts of the molecule.[3][4]

-

High-resolution purification: Implementing a stringent purification protocol, typically using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), to isolate the target peptide from a complex mixture of synthetic byproducts.[5]

This guide will dissect both SPPS and LPPS approaches before detailing the critical final steps of purification and characterization.

Synthesis Strategy I: Solid-Phase Peptide Synthesis (SPPS)

SPPS is the predominant method for research-scale peptide synthesis due to its efficiency and ease of purification between steps.[6][7] The peptide is assembled stepwise while anchored to an insoluble polymer resin, allowing for the use of excess reagents to drive reactions to completion, with subsequent removal by simple filtration and washing.[7]

For this compound, the Fmoc/tBu strategy is highly recommended. This approach utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary protection of the α-amine and acid-labile groups (like tert-butyl, tBu) for "permanent" side-chain protection.[8][9]

SPPS Workflow Diagram

Caption: Iterative workflow for the Solid-Phase Peptide Synthesis of the target peptide.

Detailed SPPS Protocol

Rationale for Experimental Choices:

-

Resin: 2-Chlorotrityl chloride (2-Cl-Trt) resin is selected because it allows for the cleavage of the final peptide under mildly acidic conditions, which preserves the acid-sensitive Z-group and yields a C-terminal carboxylic acid.

-

Coupling Reagent: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) is a highly efficient coupling reagent suitable for most amino acids, including the sterically hindered proline.[10] The addition of a base like N,N-Diisopropylethylamine (DIPEA) is required to neutralize the protonated amine and facilitate the reaction.[11]

-

N-terminal Group: The Z (Benzyloxycarbonyl) group is stable to the basic conditions of Fmoc removal and the final acidic cleavage, making it an excellent orthogonal protecting group for the N-terminus.[12]

| Step | Procedure | Key Reagents & Conditions | Purpose |

| 1 | Resin Swelling | 2-Cl-Trt Resin, Dichloromethane (DCM) | Prepares the polymer matrix for reaction by allowing solvent penetration. |

| 2 | Leu Loading | Fmoc-Leu-OH (3 eq.), DIPEA (6 eq.) in DCM | Covalently attaches the first amino acid to the solid support. |

| 3 | Capping | DCM/Methanol/DIPEA (17:2:1) | Deactivates any unreacted sites on the resin to prevent deletion sequence formation. |

| 4 | Fmoc Deprotection | 20% Piperidine in Dimethylformamide (DMF) | Removes the temporary Fmoc group to expose the N-terminal amine for the next coupling. |

| 5 | Coupling (Pro, Phe, Pro, Gly) | Fmoc-AA-OH (3 eq.), HBTU (2.9 eq.), DIPEA (6 eq.) in DMF | Forms the peptide bond. This cycle is repeated for each amino acid in the sequence. |

| 6 | Final Deprotection | 20% Piperidine in DMF | Exposes the N-terminal amine of Glycine. |

| 7 | Z-Group Capping | Z-OSu (N-(Benzyloxycarbonyloxy)succinimide) (3 eq.), DIPEA (3 eq.) in DMF | Adds the permanent Z-group to the N-terminus. |

| 8 | Cleavage | Reagent K: TFA (82.5%), Phenol (5%), Water (5%), Thioanisole (5%), EDT (2.5%) | Cleaves the completed peptide from the resin and removes any side-chain protecting groups.[13] |

| 9 | Precipitation | Cold Diethyl Ether | Precipitates the crude peptide from the cleavage cocktail. |

Synthesis Strategy II: Liquid-Phase Peptide Synthesis (LPPS)

LPPS, or solution-phase synthesis, involves carrying out all reactions in a homogeneous solution.[14] While it requires purification after each step, it is highly scalable and can be more cost-effective for large-scale production.[15] A common LPPS strategy for a pentapeptide is a convergent [2+3] fragment condensation approach.

LPPS Workflow Diagram

Caption: Convergent fragment synthesis workflow for the Liquid-Phase Peptide Synthesis.

Conceptual LPPS Protocol (Fragment Condensation)

-

Synthesis of Fragment A (Z-Gly-Pro-OH):

-

Couple Z-Gly-OH with Proline methyl ester (H-Pro-OMe) using a carbodiimide coupling agent like EDC with HOBt to minimize racemization.

-

Purify the resulting dipeptide ester, Z-Gly-Pro-OMe.

-

Hydrolyze the methyl ester using saponification (e.g., with NaOH) to yield the free acid fragment, Z-Gly-Pro-OH. Purify.

-

-

Synthesis of Fragment B (H-Phe-Pro-Leu-OMe):

-

Synthesize the tripeptide Boc-Phe-Pro-Leu-OMe through a stepwise C-to-N approach in solution. This involves sequential coupling and deprotection steps, with purification required after each reaction.

-

Perform a final deprotection of the N-terminal Boc group using an acid like TFA to yield the amine salt of the tripeptide ester, H-Phe-Pro-Leu-OMe.

-

-

Fragment Condensation and Final Deprotection:

-

Couple the carboxyl group of Fragment A (Z-Gly-Pro-OH) with the free amine of Fragment B (H-Phe-Pro-Leu-OMe). This is the most critical step, and conditions must be carefully controlled to prevent racemization at the proline residue of Fragment A.

-

Purify the resulting protected pentapeptide ester, Z-Gly-Pro-Phe-Pro-Leu-OMe.

-

Perform a final saponification to hydrolyze the C-terminal methyl ester, yielding the final product, this compound.

-

Purify the final product extensively.

-

Purification and Characterization: The Path to Purity

Regardless of the synthetic route, the crude product will be a mixture of the target peptide and various impurities.[5] RP-HPLC is the definitive technique for purifying synthetic peptides to the high degree required for research and therapeutic applications.[16]

Purification & Analysis Workflow Diagram

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound - Ruixibiotech [ruixibiotech.com]

- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 4. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. agilent.com [agilent.com]

- 6. luxembourg-bio.com [luxembourg-bio.com]

- 7. bachem.com [bachem.com]

- 8. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 9. biosynth.com [biosynth.com]

- 10. peptide.com [peptide.com]

- 11. bachem.com [bachem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. peptide.com [peptide.com]

- 14. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]

- 15. bachem.com [bachem.com]

- 16. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

Z-Gly-Pro-Phe-Pro-Leu-OH: A Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth technical overview of the synthetic pentapeptide Z-Gly-Pro-Phe-Pro-Leu-OH, designed for researchers, scientists, and professionals in the field of drug development. We will delve into its fundamental properties, synthesis, purification, characterization, and key applications, with a focus on providing practical, field-proven insights.

Core Characteristics and Identification

This compound is a synthetic peptide with a specific sequence of amino acids that makes it a valuable tool in various biochemical and pharmaceutical applications.[1] Its structure is integral to its function, allowing it to interact with biological systems in a targeted manner.

| Property | Value | Source |

| CAS Number | 61867-13-8 | [1][2] |

| Molecular Formula | C35H45N5O8 | [1][2] |

| Molecular Weight | 663.77 g/mol | [1] |

| IUPAC Name | (2S)-4-methyl-2-[[(2S)-1-[(2S)-3-phenyl-2-[[(2S)-1-[2-(phenylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]pentanoic acid | [2] |

| Synonyms | N-CBZ-GLY-PRO-PHE-PRO-LEU, Z-GPFPL-OH | [2] |

| Storage Conditions | Store at -0°C | [1] |

Synthesis and Manufacturing: A Solid-Phase Approach

The synthesis of this compound is most efficiently achieved through Solid-Phase Peptide Synthesis (SPPS). This method offers significant advantages over solution-phase synthesis, including the ability to use excess reagents to drive reactions to completion and simplified purification of the final product.[3][4]

The "Z" group in the peptide's name refers to the benzyloxycarbonyl (Cbz) group, which serves as a protecting group for the N-terminal amine of the glycine residue. This protecting group is crucial in preventing unwanted side reactions during the stepwise addition of amino acids.[5]

Experimental Protocol: Solid-Phase Peptide Synthesis of this compound

This protocol outlines the manual synthesis of this compound on a Rink Amide resin.

Materials:

-

Rink Amide Resin

-

Fmoc-Leu-OH, Fmoc-Pro-OH, Fmoc-Phe-OH, Z-Gly-OH

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

Anhydrous diethyl ether

-

Peptide synthesis vessel

Procedure:

-

Resin Preparation: Swell the Rink Amide resin in DMF for 30 minutes in the reaction vessel.

-

First Amino Acid Coupling (Leucine):

-

Deprotect the resin by treating it with 20% piperidine in DMF twice (5 minutes and 10 minutes).

-

Wash the resin thoroughly with DMF and DCM.

-

In a separate tube, activate Fmoc-Leu-OH (3 equivalents) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 20 minutes.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Wash the resin with DMF and DCM.

-

-

Subsequent Amino Acid Couplings (Proline, Phenylalanine, Proline): Repeat the deprotection and coupling steps for Fmoc-Pro-OH, Fmoc-Phe-OH, and Fmoc-Pro-OH sequentially.

-

Final Amino Acid Coupling (Z-Glycine):

-

After the final Fmoc deprotection, couple Z-Gly-OH using the same activation and coupling procedure.

-

-

Cleavage and Deprotection:

-

Wash the fully assembled peptide-resin with DCM and dry it under vacuum.

-

Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Filter the resin and collect the TFA solution containing the crude peptide.

-

-

Precipitation and Washing:

-

Precipitate the crude peptide by adding cold anhydrous diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

-

Synthesis Workflow Diagram

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.

Purification and Characterization: Ensuring Purity and Identity

The crude synthetic peptide requires purification to remove truncated sequences, deletion sequences, and residual reagents. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification.[6]

Experimental Protocol: RP-HPLC Purification

Instrumentation:

-

Preparative RP-HPLC system with a C18 column

-

UV detector (monitoring at 214 nm and 280 nm)

Mobile Phase:

-

Solvent A: 0.1% TFA in water

-

Solvent B: 0.1% TFA in acetonitrile

Procedure:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A.

-

Chromatography:

-

Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.

-

Inject the dissolved peptide onto the column.

-

Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 65% over 60 minutes).

-

Monitor the elution profile at 214 nm (for the peptide backbone) and 280 nm (for the phenylalanine residue).

-

-

Fraction Collection: Collect fractions corresponding to the major peak.

-

Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to confirm purity.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.

Characterization

The identity and purity of the final product are confirmed using the following techniques:

-

Analytical RP-HPLC: To determine the purity of the peptide.

-

Mass Spectrometry (MS): To confirm the molecular weight of the peptide. Electrospray ionization (ESI) is a common method for peptide analysis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for structural elucidation, though it is more complex for peptides of this size.

Purification and Characterization Workflow

Caption: Workflow for the purification and characterization of synthetic peptides.

Applications in Research and Drug Development

This compound and similar pentapeptides have garnered interest in several research areas, primarily due to their biological activities.

Skincare and Dermatology

This pentapeptide has been utilized in skincare products for its potential to inhibit the desquamation of human skin.[7] Desquamation, or the shedding of the outermost layer of the skin, is a process regulated by serine proteinases. By inhibiting these enzymes, the peptide can help to improve skin texture and appearance.

The mechanism of action for many cosmetic peptides involves stimulating collagen synthesis and promoting skin cell renewal.[2][8][9] Pentapeptides can act as signaling molecules that interact with skin cells to boost the production of extracellular matrix proteins like collagen and elastin, leading to improved skin firmness and elasticity.[2][8]

Potential Mechanism of Action in Skin

Caption: Proposed dual mechanism of this compound in skincare.

Enzyme Inhibition Studies

As a potential serine proteinase inhibitor, this compound can be a valuable tool for studying the role of these enzymes in various physiological and pathological processes.[10] Serine proteases are involved in a wide range of biological functions, including digestion, blood coagulation, and inflammation. Dysregulation of serine protease activity is implicated in many diseases, making them attractive targets for therapeutic intervention.

Experimental Protocol: In Vitro Serine Protease Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against a model serine protease, such as trypsin.

Materials:

-

This compound

-

Trypsin (or other target serine protease)

-

Fluorogenic or chromogenic substrate for the target protease (e.g., Boc-Val-Pro-Arg-AMC for thrombin, Z-Gly-Gly-Arg-NHMec for trypsin)[11]

-

Assay buffer (e.g., Tris-HCl, pH 8.0)

-

96-well microplate

-

Microplate reader (fluorometer or spectrophotometer)

Procedure:

-

Prepare Reagents:

-

Dissolve the peptide inhibitor in an appropriate solvent (e.g., DMSO) to create a stock solution.

-

Prepare serial dilutions of the inhibitor in the assay buffer.

-

Prepare solutions of the enzyme and substrate in the assay buffer.

-

-

Assay Setup (in a 96-well plate):

-

Add a fixed volume of the enzyme solution to each well.

-

Add varying concentrations of the peptide inhibitor to the wells.

-

Include control wells with no inhibitor (100% enzyme activity) and wells with no enzyme (background).

-

Pre-incubate the enzyme and inhibitor for 15-30 minutes at a controlled temperature (e.g., 37°C).

-

-

Initiate Reaction: Add the substrate solution to all wells to start the reaction.

-

Data Acquisition:

-

Measure the fluorescence or absorbance at regular intervals using the microplate reader. The rate of substrate cleavage is proportional to the enzyme activity.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.

-

Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Suppliers

This compound is available from several chemical suppliers specializing in peptides and biochemicals for research purposes. Notable suppliers include:

Conclusion

This compound is a well-defined synthetic pentapeptide with established physicochemical properties and synthesis methodologies. Its biological activities, particularly as a potential serine proteinase inhibitor and a modulator of skin cell function, make it a valuable compound for research in dermatology and drug discovery. The protocols and workflows provided in this guide offer a solid foundation for scientists and researchers to effectively synthesize, purify, and utilize this peptide in their experimental endeavors.

References

-

Agilent Technologies. (2024). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. [Link]

-

JIN DUN. (2024). Why Pentapeptide-3 Works Wonders for Aging Skin. [Link]

-

Herbal Extracts/Nutritional Supplements. (2023). What Role Does Pentapeptide Play in The Skin?. [Link]

-

The PMFA Journal. (2025). The role of topical peptides in skincare. [Link]

-

How Pentapeptide-3 Can Improve Skin Health. (2025). [Link]

-

Ruixibiotech. This compound. [Link]

-

Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. [Link]

-

PubMed. (1998). Protein inhibitors of serine proteinases: role of backbone structure and dynamics in controlling the hydrolysis constant. [Link]

-

Ferguson, G., et al. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Chemistry, 10, 988394. [Link]

-

AAPPTec. (2008). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

Sources

- 1. Redirecting [linkinghub.elsevier.com]

- 2. How Pentapeptide-3 Can Improve Skin Health [jindunchemical.com]

- 3. luxembourg-bio.com [luxembourg-bio.com]

- 4. peptide.com [peptide.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. agilent.com [agilent.com]

- 7. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. News - Why Pentapeptide-3 Works Wonders for Aging Skin [jindunchem-med.com]

- 9. What Role Does Pentapeptide Play in The Skin? - Herbal Extracts/Nutritional Supplements - News [sxytbio.com]

- 10. Protein inhibitors of serine proteinases: role of backbone structure and dynamics in controlling the hydrolysis constant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel inhibitors and activity-based probes targeting serine proteases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Z-Gly-Pro-Phe-Pro-Leu-OH as a Serine Protease Inhibitor

Introduction

Serine proteases are a ubiquitous class of enzymes that play a pivotal role in a vast array of physiological processes, ranging from digestion and blood coagulation to immunity and inflammation.[1] Their catalytic activity is characterized by a highly conserved active site featuring a catalytic triad of serine, histidine, and aspartate residues.[2] The dysregulation of serine protease activity is implicated in numerous pathological conditions, making them a critical target for therapeutic intervention. Peptide-based inhibitors, designed to mimic natural substrates, represent a promising avenue for the development of potent and selective therapeutics.[1] This guide provides an in-depth technical analysis of the putative mechanism of action of the synthetic pentapeptide, Z-Gly-Pro-Phe-Pro-Leu-OH, as a serine protease inhibitor. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document will construct a robust mechanistic hypothesis based on its chemical structure and extensive knowledge of peptide-protease interactions.

Molecular Architecture of this compound

The inhibitory potential of this compound is intrinsically linked to its molecular structure. A systematic breakdown of its components provides a framework for understanding its interaction with serine proteases.

| Component | Chemical Name | Position | Putative Role in Inhibition |

| Z-group | Benzyloxycarbonyl | N-terminus | Hydrophobic interactions with enzyme exosites; protects from exopeptidases. |

| Glycine (Gly) | - | P4 | Provides conformational flexibility. |

| Proline (Pro) | - | P3 | Induces a rigid turn, pre-organizing the peptide for binding. |

| Phenylalanine (Phe) | - | P2 | Primary determinant of specificity, targeting the S1 pocket. |

| Proline (Pro) | - | P1' | Contributes to the rigid conformation of the peptide backbone. |

| Leucine (Leu) | - | P2' | Potential interactions with the S' subsites of the protease. |

| -OH | Carboxyl | C-terminus | Forms hydrogen bonds within the active site. |

The IUPAC name for this molecule is (2S)-4-methyl-2-[[(2S)-1-[(2S)-3-phenyl-2-[[(2S)-1-[2-(phenylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]pentanoic acid.[]

Hypothesized Mechanism of Action

Based on its structure, this compound is hypothesized to act as a competitive inhibitor of chymotrypsin-like serine proteases. This proposed mechanism is predicated on the peptide's ability to act as a substrate mimic, binding to the enzyme's active site with high affinity but being cleaved at a significantly slower rate than a natural substrate, or not at all.

Target Specificity: The Role of Phenylalanine

The primary determinant of specificity for serine proteases is the S1 pocket, a cavity on the enzyme surface that accommodates the side chain of the amino acid residue at the P1 position of the substrate (the residue N-terminal to the scissile bond).[2] Chymotrypsin and chymotrypsin-like proteases possess a deep, hydrophobic S1 pocket that preferentially binds large, aromatic residues like phenylalanine, tyrosine, or tryptophan. The presence of Phenylalanine at the P2 position in this compound strongly suggests that this peptide is designed to target this class of serine proteases.

Binding and Inhibition: A Stepwise Hypothesis

-

Initial Encounter and Subsite Binding: The inhibitor approaches the active site of the protease. The Phenylalanine side chain is guided into the hydrophobic S1 pocket. Simultaneously, other residues of the peptide likely engage in hydrogen bonding and van der Waals interactions with the enzyme's subsites (S2, S3, S4, S1', S2', etc.). The N-terminal Z-group, being hydrophobic, may form favorable interactions with regions outside the immediate active site cleft.[4][5]

-

Conformational Rigidity and Pre-organization: The two proline residues are critical for the inhibitor's potency. Proline's cyclic structure restricts the conformational freedom of the peptide backbone.[6] Specifically, the Pro-Phe-Pro motif can induce a stable turn-like structure. Studies on Pro-Pro-Phe sequences have shown they can stabilize a cis peptide bond between the two prolines, which would rigidly orient the Phenylalanine residue for optimal insertion into the S1 pocket.[7] This pre-organized conformation reduces the entropic penalty of binding, leading to a higher binding affinity (a lower Ki value).

-

Active Site Occupancy and Competitive Inhibition: By occupying the active site in a substrate-like manner, this compound physically blocks access to natural substrates. This is the hallmark of competitive inhibition. The peptide forms a stable, non-covalent complex with the enzyme.

-

Resistance to Cleavage: While the peptide mimics a substrate, it is likely a very poor one. The rigid conformation imposed by the proline residues may distort the peptide bond targeted for hydrolysis, making it less susceptible to nucleophilic attack by the catalytic Serine-195 residue. The overall structure may favor binding over catalysis, effectively sequestering the enzyme in an inactive complex.

The following diagram illustrates the hypothesized competitive inhibition mechanism:

Caption: Hypothesized competitive inhibition of a serine protease by this compound.

Experimental Validation of the Proposed Mechanism

To rigorously test this hypothesis, a series of biochemical and structural biology experiments would be required. The following protocols outline the standard, self-validating workflows employed in the field.

Protocol 1: Enzyme Kinetic Assays to Determine Inhibition Modality and Potency

Objective: To determine the mode of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki) of this compound against a model chymotrypsin-like protease.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the target serine protease (e.g., bovine α-chymotrypsin) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).

-

Prepare a stock solution of a chromogenic or fluorogenic substrate for the enzyme (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide).

-

Prepare a stock solution of this compound in DMSO, followed by serial dilutions in the assay buffer.

-

-

Assay Procedure:

-

In a 96-well microplate, add a fixed concentration of the enzyme to each well.

-

Add varying concentrations of the inhibitor (this compound) to the wells. Include a control with no inhibitor.

-

Pre-incubate the enzyme and inhibitor for 15 minutes at a constant temperature (e.g., 25°C).

-

Initiate the reaction by adding a range of substrate concentrations to the wells.

-

Monitor the rate of product formation (e.g., release of p-nitroaniline) by measuring the absorbance at 405 nm over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocities (v₀) from the linear phase of the progress curves.

-

Plot the data using a Lineweaver-Burk plot (1/v₀ vs. 1/[S]) or a Michaelis-Menten plot (v₀ vs. [S]) for each inhibitor concentration.

-

Analyze the plots to determine the mode of inhibition. For competitive inhibition, the lines on a Lineweaver-Burk plot will intersect at the y-axis.

-

Calculate the Michaelis constant (Km) and maximum velocity (Vmax) in the absence and presence of the inhibitor.

-

Determine the Ki value using the appropriate equations for competitive inhibition.

-

The following diagram illustrates the experimental workflow:

Caption: Workflow for determining the kinetic parameters of serine protease inhibition.

Protocol 2: X-ray Crystallography for Structural Elucidation

Objective: To determine the three-dimensional structure of the enzyme-inhibitor complex to directly visualize the binding mode.

Methodology:

-

Protein Expression and Purification:

-

Express and purify a high-quality, homogenous sample of the target serine protease.

-

-

Co-crystallization:

-

Incubate the purified protease with a molar excess of this compound.

-

Screen a wide range of crystallization conditions (e.g., varying pH, precipitants, temperature) using sitting-drop or hanging-drop vapor diffusion methods.

-

-

X-ray Diffraction Data Collection:

-

Harvest suitable crystals and cryo-protect them.

-

Collect X-ray diffraction data at a synchrotron source.[8]

-

-

Structure Determination and Refinement:

-

Process the diffraction data.

-

Solve the structure using molecular replacement, using a known structure of the protease as a search model.

-

Build the model of the inhibitor into the observed electron density in the active site.

-

Refine the structure to obtain a high-resolution model of the enzyme-inhibitor complex.

-

-

Structural Analysis:

-

Analyze the refined structure to identify all the specific interactions (hydrogen bonds, hydrophobic contacts) between the inhibitor and the enzyme's active site and subsites.

-

Confirm the conformation of the peptide backbone, particularly the Pro-Pro bond.

-

Conclusion

This compound represents a well-designed synthetic peptide with strong potential as a competitive inhibitor of chymotrypsin-like serine proteases. Its mechanism of action is likely driven by the high-affinity binding of its Phenylalanine residue into the S1 specificity pocket, a process that is sterically and entropically favored by the conformationally rigid backbone imposed by its two proline residues. While this guide presents a robust, evidence-based hypothesis, definitive confirmation of its precise mechanism and inhibitory potency awaits direct experimental validation through kinetic and structural studies. The protocols outlined herein provide a clear roadmap for researchers to undertake such an investigation, contributing to a deeper understanding of peptide-based enzyme inhibition and aiding in the rational design of novel therapeutic agents.

References

-

Hohne, W., & Hilpert, K. (2005). Unraveling Sub-Site Specificities of Peptidic Serine Protease Inhibitors by Substitutional and Structural Analysis. Protein and Peptide Letters, 12(5), 449-456. Available at: [Link]

-

ResearchGate. (2023). Unraveling Sub-Site Specificities of Peptidic Serine Protease Inhibitors by Substitutional and Structural Analysis. Available at: [Link]

-

MDPI. (2023). Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. International Journal of Molecular Sciences, 24(15), 12275. Available at: [Link]

-

Li, Y., et al. (2018). Design of Specific Serine Protease Inhibitors Based on a Versatile Peptide Scaffold. ACS Omega, 3(11), 14873-14882. Available at: [Link]

-

Wilmouth, R. C., et al. (2001). Structure of a serine protease poised to resynthesize a peptide bond. Proceedings of the National Academy of Sciences, 98(24), 13562-13567. Available at: [Link]

-

Dasgupta, B., Chakrabarti, P., & Basu, G. (2007). Enhanced stability of cis Pro-Pro peptide bond in Pro-Pro-Phe sequence motif. FEBS Letters, 581(23), 4529-4532. Available at: [Link]

-

Mondal, J., & Basu, G. (2020). Conformational landscape of substituted prolines. Journal of the Indian Institute of Science, 100(1), 19-35. Available at: [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

-

Stone, S. R., et al. (1993). The solution conformation of (D)Phe-Pro-containing peptides: implications on the activity of Ac-(D)Phe-Pro-boroArg-OH, a potent thrombin inhibitor. Biochemistry, 32(17), 4638-4645. Available at: [Link]

-

ResearchGate. (n.d.). Conformational isomers of a Phenylalanine-Proline (Phe-Pro) peptide bond. Available at: [Link]

-

Proprep. (n.d.). How is the CBZ (carbobenzyloxy) protecting group used in peptide synthesis, and what advantages does it offer in organic chemistry? Available at: [Link]

-

ResearchGate. (n.d.). (a) The inhibitor Z-Gly-Gly-Phe-CH2Cl; (b) its mode of binding to His57... Available at: [Link]

-

PubChem. (n.d.). Tyr-Pro-Phe-Pro-Gly-Pro-Ile-His-Asn-Ser. Available at: [Link]

-

Wlodawer, A., & Dauter, Z. (2017). Protein X-ray Crystallography and Drug Discovery. The FEBS journal, 284(16), 2636-2653. Available at: [Link]

-

Angelastro, M. R., et al. (1994). Inhibition of human neutrophil elastase with peptidyl electrophilic ketones. 2. Orally active PG-Val-Pro-Val pentafluoroethyl ketones. Journal of medicinal chemistry, 37(26), 4538-4553. Available at: [Link]

-

University of Calgary. (n.d.). Ch27: Peptide synthesis. Available at: [Link]

-

ACS Publications. (2023). Design Strategies toward Precise Protein Sequencing with Biological Nanopores. Accounts of Chemical Research, 56(15), 1935-1946. Available at: [Link]

-

ResearchGate. (2013). Kinetic and Mechanistic Studies on the Interaction of Glycyl-L-alanine, Glycyl-L-asparagine, and Glycyl-L-tyrosine with Hydroxopentaaquarhodium(III) Ion. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design of Specific Serine Protease Inhibitors Based on a Versatile Peptide Scaffold: Conversion of a Urokinase Inhibitor to a Plasma Kallikrein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. bachem.com [bachem.com]

- 6. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enhanced stability of cis Pro-Pro peptide bond in Pro-Pro-Phe sequence motif - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kinetics of action of pepsin on fluorescent peptide substrates - PMC [pmc.ncbi.nlm.nih.gov]

The Proline-Rich Pentapeptide Z-Gly-Pro-Phe-Pro-Leu-OH: A Tool for Interrogating and Modulating Protein-Protein Interactions

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Protein-protein interactions (PPIs) represent a vast and complex network of connections that orchestrate nearly every cellular process. Their dysregulation is a hallmark of numerous diseases, making them a compelling class of targets for therapeutic intervention. However, the large, often flat and featureless interfaces involved in PPIs have historically made them challenging to target with traditional small molecules. Peptide-based inhibitors, designed to mimic specific binding motifs, offer a powerful alternative due to their potential for high specificity and affinity. This guide provides a detailed examination of the synthetic pentapeptide, Z-Gly-Pro-Phe-Pro-Leu-OH, as a prototypical tool for the study and competitive inhibition of PPIs. We will explore the structural basis for its function, rooted in its proline-rich sequence, and provide comprehensive, step-by-step protocols for its application in key biophysical assays, including Fluorescence Polarization (FP), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC). This document serves as a technical resource for researchers aiming to leverage peptide-based tools to dissect and modulate PPIs in academic and drug discovery settings.

Part 1: The Molecular Logic of Proline-Rich Peptide Inhibitors

Introduction to this compound

The presence of multiple proline residues confers significant structural rigidity.[4] Unlike other amino acids, proline's side chain forms a cyclic structure with the peptide backbone, restricting conformational freedom. This pre-organization is entropically favorable for binding, as less conformational entropy is lost upon interaction with a target protein. Peptides rich in proline often adopt a specific helical secondary structure known as a polyproline type II (PPII) helix, which is structurally distinct from the more common alpha-helix.[5][6] This defined, rigid conformation is the key to its ability to selectively bind to specific protein domains.

Mechanism of Action: Competitive Inhibition of Proline-Recognition Domains

Many critical signaling proteins contain specialized proline-rich recognition domains (PRDs), such as SH3 (Src Homology 3), WW, and EVH1 domains, which act as docking sites for proteins containing PRMs.[3][4] These interactions are fundamental to assembling the multi-protein complexes that drive signal transduction pathways.[6]

This compound functions as a competitive inhibitor . By mimicking the structure of a native proline-rich binding partner, it can compete for the same binding site on a target protein domain.[7][8] When introduced into a system, the peptide occupies the recognition domain, thereby preventing the formation of the endogenous protein-protein complex and disrupting the downstream signaling cascade.[7] This "lock-and-key" disruption is the basis for its utility as both a research tool to probe pathway function and a starting point for therapeutic design.[3][9]

Part 2: Biophysical Methods for Characterizing PPI Inhibition

Quantifying the interaction between this compound and its target, as well as its efficacy in disrupting a larger complex, requires robust biophysical techniques. Each method offers unique insights into the binding event.

Fluorescence Polarization (FP) Assay

Expertise & Experience: The FP assay is a powerful, solution-based technique ideal for high-throughput screening (HTS) and for determining inhibitory constants (IC₅₀).[10] The principle relies on the observation that a small, fluorescently-labeled peptide (the "tracer") tumbles rapidly in solution, depolarizing emitted light. When bound to a larger protein, its tumbling rate slows dramatically, resulting in a higher polarization value. A competitive inhibitor will displace the tracer, causing a decrease in polarization.

Trustworthiness: The assay's self-validating nature comes from its controls. A "no protein" control establishes the baseline polarization of the free tracer, while a "no inhibitor" control establishes the maximum polarization of the fully bound complex. The Z'-factor, a statistical measure of assay quality, should be calculated to ensure robustness for screening applications.[10]

Experimental Protocol: Competitive FP Assay

-

Reagent Preparation:

-

Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, with 0.01% Tween-20 to prevent non-specific binding.

-

Fluorescent Tracer: Prepare a fluorescently-labeled version of the peptide (e.g., FITC-Gly-Pro-Phe-Pro-Leu-OH). Determine its concentration accurately via spectrophotometry.

-

Target Protein: Purify the target protein (e.g., SH3 domain). Ensure high purity (>95%) and accurate concentration determination.

-

Inhibitor: Prepare a stock solution of this compound in DMSO, followed by a serial dilution series in Assay Buffer.

-

-

Saturation Binding (to determine Tracer Kd):

-

In a 384-well black plate, add a fixed, low concentration of the fluorescent tracer (e.g., 10 nM) to each well.[10]

-

Add a serial dilution of the target protein.

-

Incubate for 1 hour at room temperature, protected from light.

-

Measure fluorescence polarization. Plot the polarization value (mP) against the protein concentration and fit the data to a one-site binding model to determine the dissociation constant (Kd).[11]

-

-

Competition Assay (to determine IC₅₀):

-

Rationale: The concentrations of tracer and protein are fixed based on the Kd from the previous step. The tracer concentration should be ≤ Kd, and the protein concentration should be set to achieve ~50-80% binding to provide an adequate signal window.[12]

-

To each well of a 384-well plate, add:

-

Fixed concentration of target protein.

-

Fixed concentration of fluorescent tracer.

-

Varying concentrations of the inhibitor (this compound). Include "no inhibitor" (maximum signal) and "no protein" (minimum signal) controls.

-

-

Incubate for 1 hour at room temperature, protected from light.

-

Read the plate on a fluorescence polarization reader.

-

-

Data Analysis:

-

Convert raw mP values to percent inhibition.

-

Plot percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the resulting dose-response curve to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of inhibitor required to displace 50% of the bound tracer.[10]

-

Surface Plasmon Resonance (SPR)

Expertise & Experience: SPR is a label-free, real-time technology that provides detailed kinetic information about a binding event, including the association rate (kₐ) and dissociation rate (kₔ), from which the equilibrium dissociation constant (Kₗ) can be calculated (Kₗ = kₔ/kₐ).[13] This level of detail is invaluable for understanding the mechanism of binding and for lead optimization.

Trustworthiness: The integrity of SPR data relies on proper experimental design. One binding partner (the "ligand") is immobilized on a sensor chip, and the other (the "analyte") is flowed over the surface. A reference flow cell, where the ligand is absent or an irrelevant protein is immobilized, is used to subtract bulk refractive index changes and non-specific binding, ensuring the measured response is due to the specific interaction.[14]

Experimental Protocol: SPR Kinetic Analysis

-

Reagent and Chip Preparation:

-

Running Buffer: HBS-EP+ (HEPES buffered saline with EDTA and P20 surfactant) is a common choice to minimize non-specific binding.

-

Sensor Chip: A CM5 sensor chip is widely used for covalent immobilization via amine coupling.[15]

-

Ligand: The target protein. Dialyze extensively against a low-salt buffer (e.g., 10 mM Sodium Acetate, pH 5.0) for efficient pre-concentration on the chip surface.[14]

-

Analyte: this compound. Prepare a dilution series in Running Buffer.

-

-

Ligand Immobilization:

-

Activate the carboxymethylated dextran surface of the CM5 chip with a mixture of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).

-

Inject the target protein over the activated surface. The primary amines on the protein will form stable amide bonds with the chip surface.

-

Deactivate any remaining active esters with an injection of ethanolamine.

-

Causality: The goal is to achieve an immobilization level that will yield a sufficient signal (typically Rmax of 50-100 RU) without causing mass transport limitations.

-

-

Kinetic Analysis:

-

Equilibrate the system with a continuous flow of Running Buffer until a stable baseline is achieved.

-

Inject the lowest concentration of the peptide analyte over both the ligand and reference flow cells for a set association time (e.g., 180 seconds).

-

Switch back to Running Buffer and monitor the dissociation phase (e.g., 300 seconds).

-

Inject a regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0) to remove any remaining bound analyte and prepare the surface for the next cycle.

-

Repeat this cycle for each concentration in the analyte dilution series, typically including a zero-concentration (buffer only) injection for double referencing.

-

-

Data Analysis:

-

Subtract the reference cell data from the active cell data for each injection to correct for bulk effects.

-

Subtract the "buffer only" injection data to correct for any system drift.

-

Globally fit the resulting set of sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software. This process simultaneously fits the association and dissociation phases for all concentrations to derive a single set of kₐ, kₔ, and Kₗ values.[16]

-

Isothermal Titration Calorimetry (ITC)

Expertise & Experience: ITC is the gold standard for characterizing binding thermodynamics in solution. It directly measures the heat released (exothermic) or absorbed (endothermic) upon binding.[17][18] A single ITC experiment can determine the binding affinity (Kₐ, and its inverse Kₗ), binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction.[19] This complete thermodynamic profile provides deep mechanistic insight into the driving forces of the interaction (e.g., whether it is enthalpy- or entropy-driven).

Trustworthiness: ITC is a label-free and immobilization-free technique, measuring the interaction between partners in their native state in solution, which is a significant advantage.[19] The protocol's validity is confirmed by performing control titrations, such as injecting the peptide into buffer alone, to measure and subtract the heat of dilution.[20]

Experimental Protocol: ITC Direct Titration

-

Sample Preparation (Critical Step):

-

Rationale: Both the protein and peptide must be in the exact same, extensively dialyzed buffer to minimize large heats of mixing that can obscure the binding signal.

-

Protein (in cell): Purify the target protein and dialyze overnight against the ITC buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4). Accurately determine its concentration. A typical cell concentration is 10-50 µM.

-

Peptide (in syringe): Dissolve this compound in the final dialysis buffer. The syringe concentration should be 10-20 times higher than the cell concentration.[21]

-

-

Instrument Setup:

-

Thoroughly clean the instrument cells.

-

Load the protein solution into the sample cell and the matched buffer into the reference cell.

-

Load the peptide solution into the injection syringe.

-

Allow the system to thermally equilibrate at the desired temperature (e.g., 25°C).

-

-

Titration Experiment:

-

Set up an injection sequence, typically consisting of an initial small injection (e.g., 0.5 µL) to remove any peptide from the syringe tip, followed by 19-29 larger injections (e.g., 1-2 µL each) spaced to allow the signal to return to baseline.

-

Initiate the titration. The instrument will measure the differential power required to maintain zero temperature difference between the sample and reference cells, which corresponds to the heat of reaction for each injection.[18]

-

-

Data Analysis:

-

Integrate the area under each injection peak to determine the heat change per injection.

-

Plot the heat change (kcal/mol) per mole of injectant against the molar ratio of peptide to protein.

-

Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model). The fitting process will yield the thermodynamic parameters: n (stoichiometry), Kₐ (binding affinity), and ΔH (enthalpy). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS.[18]

-

Part 3: Data Synthesis and Interpretation

To illustrate the application of these techniques, consider a hypothetical case where this compound is tested as an inhibitor of the interaction between "Protein-X" (containing an SH3 domain) and its binding partner, "Peptide-Y" (a known proline-rich ligand).

Quantitative Data Summary

The data from the biophysical assays could be summarized as follows:

| Assay | Parameter | Value | Interpretation |

| FP (Competition) | IC₅₀ | 15.2 µM | The concentration of this compound required to inhibit 50% of the Protein-X/Peptide-Y interaction. A measure of inhibitor potency. |

| SPR (Kinetics) | kₐ (M⁻¹s⁻¹) | 2.1 x 10⁴ | Moderate association rate for the inhibitor binding to Protein-X. |

| kₔ (s⁻¹) | 4.5 x 10⁻¹ | Fast dissociation rate, suggesting a transient interaction. | |

| Kₗ (µM) | 21.4 µM | The equilibrium dissociation constant, calculated from kₔ/kₐ. Represents the concentration at which 50% of Protein-X is bound by the inhibitor at equilibrium. This value is consistent with the IC₅₀ from the FP assay. | |

| ITC (Thermodynamics) | Kₗ (µM) | 23.1 µM | Direct measurement of binding affinity, corroborating SPR and FP data. |

| n (Stoichiometry) | 1.05 | Confirms a 1:1 binding ratio between the inhibitor and Protein-X. | |

| ΔH (kcal/mol) | -4.2 | The binding is moderately exothermic (enthalpically favorable). | |

| -TΔS (kcal/mol) | -2.1 | The binding is entropically unfavorable, likely due to the peptide adopting a more rigid conformation upon binding. | |

| ΔG (kcal/mol) | -6.3 | The overall binding is spontaneous and driven by the favorable enthalpy change. |

Causality and Insight: The convergence of data from three independent methods provides high confidence in the results. The micromolar affinity suggests that this compound is a moderate-affinity ligand. The ITC data reveals that the interaction is driven by favorable enthalpic contributions (e.g., hydrogen bonds and van der Waals interactions), which overcome the entropic penalty of binding. The fast dissociation rate seen in SPR indicates that while the peptide can inhibit the interaction, it does not reside on the target for long, a key piece of information for drug development.

Conclusion

The synthetic peptide this compound serves as an exemplary molecular tool for the investigation of protein-protein interactions mediated by proline-rich motifs. Its well-defined structure and ability to act as a competitive inhibitor make it invaluable for validating PPI targets and elucidating the mechanisms of signaling pathways. By employing a multi-faceted approach using robust biophysical techniques like FP, SPR, and ITC, researchers can build a comprehensive understanding of a peptide inhibitor's potency, kinetics, and thermodynamic driving forces. The protocols and principles outlined in this guide provide a framework for leveraging such peptides to advance both fundamental biological research and the discovery of novel therapeutics targeting the vast landscape of the protein interactome.

References

- University of Leicester. (n.d.). Isothermal titration calorimetry to measure protein/peptide/lipid interactions.

- Gou, M., & De-la-Torre, P. (n.d.). Isothermal Titration Calorimetry to Study Plant Peptide Ligand-Receptor Interactions. WUR eDepot.

-

Vitali, A. (2015). Proline-rich peptides: multifunctional bioactive molecules as new potential therapeutic drugs. Current Protein & Peptide Science, 16(2), 147-162. Retrieved from [Link]